REACTION_CXSMILES
|
Cl.[CH2:2]([NH2:8])[C:3]1[O:7][CH:6]=[CH:5][CH:4]=1.[S-:9][C:10]#[N:11].[NH4+].O.C(OCC)(=O)C>BrC1C=CC=CC=1>[CH2:2]([NH:8][C:10]([NH2:11])=[S:9])[C:3]1[O:7][CH:6]=[CH:5][CH:4]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
33.46 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CO1)N
|
Name
|
|
Quantity
|
38.14 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[NH4+]
|
Name
|
|
Quantity
|
71 mL
|
Type
|
solvent
|
Smiles
|
BrC1=CC=CC=C1
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the fine particles stirred in diethyl ether
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 20 minutes
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
The mixture was then diluted
|
Type
|
CUSTOM
|
Details
|
the aqueous layer separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
the organic layer was evaporated to dryness and bromobenzene
|
Type
|
CUSTOM
|
Details
|
removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to remove residual bromobenzene
|
Type
|
FILTRATION
|
Details
|
The solids were then filtered
|
Type
|
WASH
|
Details
|
washed with diethyl ether and vacuum
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over phosphorus pentoxide
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CO1)NC(=S)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.06 g | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 30.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |